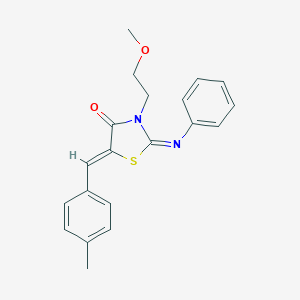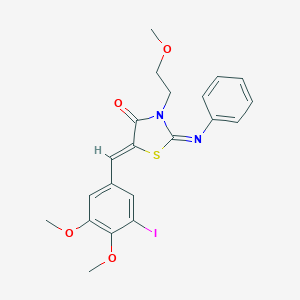
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as DCB-M, is a synthetic compound that has been widely used in scientific research due to its various biological activities. It is a yellow crystalline powder with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 344.2 g/mol.
Mechanism of Action
The exact mechanism of action of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and histone deacetylases. It has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the deposition of collagen and other extracellular matrix proteins, leading to a reduction in fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain in vivo studies.
Future Directions
There are several future directions for the study of N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One area of research could be the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research could be the investigation of the role of this compound in other diseases, such as cardiovascular and neurodegenerative diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its cellular targets and pathways.
Synthesis Methods
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2-methyl-1,3-dioxolane-2-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting yellow solid is filtered and recrystallized from ethanol.
Scientific Research Applications
N'-(2,6-dichlorobenzylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in vivo. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to attenuate fibrosis by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins.
properties
Molecular Formula |
C13H14Cl2N2O3 |
|---|---|
Molecular Weight |
317.16 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-13(19-5-6-20-13)7-12(18)17-16-8-9-10(14)3-2-4-11(9)15/h2-4,8H,5-7H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
CSJFPAGSEQTFQX-LZYBPNLTSA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306570.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306572.png)

![5-[3,5-Dibromo-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306575.png)


![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![(5-Bromo-2-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306586.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)